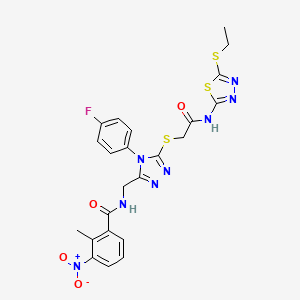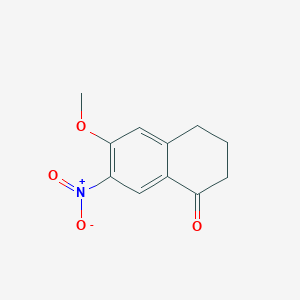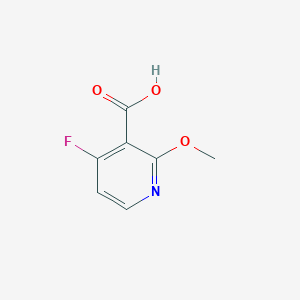
4-Fluoro-2-methoxynicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methoxynicotinic acid is an organic compound with the molecular formula C7H6FNO3 It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position is replaced by a fluorine atom and the hydrogen atom at the 2-position is replaced by a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxynicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxypyridine.
Fluorination: The 4-position of the pyridine ring is fluorinated using a suitable fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.
Oxidation: The resulting 4-fluoro-2-methoxypyridine is then oxidized to form this compound. This oxidation can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxynicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 4-amino-2-methoxynicotinic acid or 4-thio-2-methoxynicotinic acid.
Oxidation Products: Oxidation can lead to the formation of 4-fluoro-2-methoxyisonicotinic acid.
Reduction Products: Reduction can yield 4-fluoro-2-methoxy-3-pyridinemethanol.
Scientific Research Applications
4-Fluoro-2-methoxynicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.
Material Science: The compound can be used in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in studying the function of nicotinic acid derivatives in biological systems.
Industrial Chemistry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxynicotinic acid involves its interaction with specific molecular targets, such as nicotinic receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these receptors. The methoxy group at the 2-position can influence the compound’s pharmacokinetic properties, such as absorption and metabolism. The compound may modulate receptor activity by acting as an agonist or antagonist, depending on its structural analogs.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methoxynicotinic acid
- 4-Fluoro-2-hydroxynicotinic acid
- 4-Fluoro-2-aminonicotinic acid
Uniqueness
4-Fluoro-2-methoxynicotinic acid is unique due to the presence of both a fluorine atom and a methoxy group, which confer distinct electronic and steric properties. These modifications can significantly influence the compound’s reactivity and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
4-fluoro-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-6-5(7(10)11)4(8)2-3-9-6/h2-3H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHZNDYRRYQHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
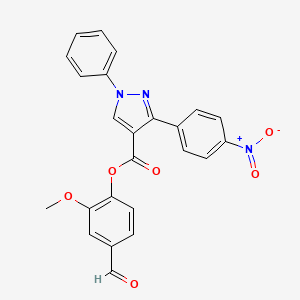
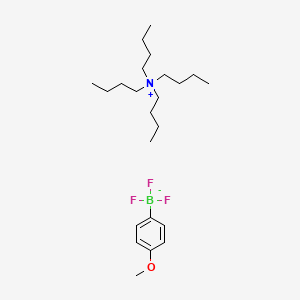


![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide](/img/structure/B2661876.png)
![3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid](/img/structure/B2661877.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2661881.png)
![ethyl 4-[(1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)amino]benzoate](/img/structure/B2661882.png)

